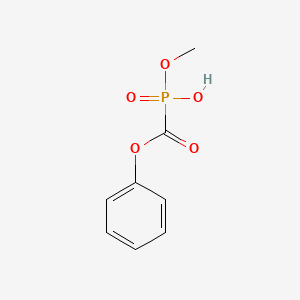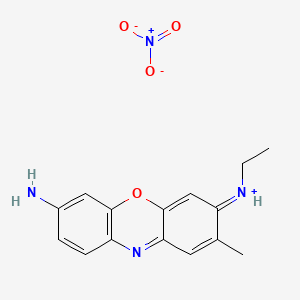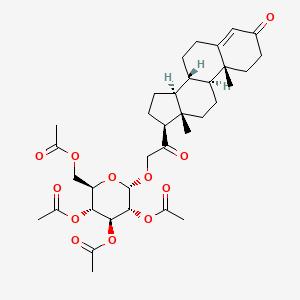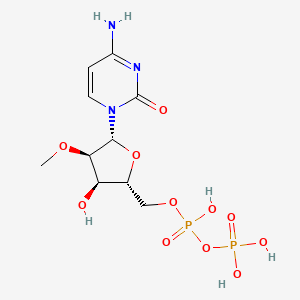
2'-O-Methylcytidine-5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification can influence the compound’s biochemical properties and its interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylcytidine-5’-diphosphate typically involves the methylation of cytidine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of 2’-O-Methylcytidine-5’-diphosphate may involve large-scale synthesis using automated synthesizers. These machines can perform the methylation and phosphorylation steps efficiently, ensuring high yield and purity. The process is typically followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methylcytidine-5’-diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2’-O-Methylcytidine-5’-triphosphate, while reduction can yield various reduced derivatives .
Scientific Research Applications
2’-O-Methylcytidine-5’-diphosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is utilized in studies of RNA modifications and their effects on gene expression and regulation.
Mechanism of Action
The mechanism of action of 2’-O-Methylcytidine-5’-diphosphate involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methyl group at the 2’ position can affect the RNA’s stability, folding, and interactions with proteins and other molecules. This modification can alter the RNA’s biological activity and its role in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylcytidine-5’-monophosphate: A similar compound with one phosphate group instead of two.
2’-O-Methylcytidine-5’-triphosphate: A compound with three phosphate groups, often used in studies of RNA polymerase activity.
5-Methylcytidine: A methylated form of cytidine without the 2’-O-methyl modification.
Uniqueness
2’-O-Methylcytidine-5’-diphosphate is unique due to its specific methylation at the 2’ position and the presence of two phosphate groups. This combination of modifications can significantly influence its biochemical properties and its interactions with other molecules, making it a valuable tool in various research applications .
Properties
CAS No. |
28714-98-9 |
|---|---|
Molecular Formula |
C10H17N3O11P2 |
Molecular Weight |
417.20 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
ISSFCGLAQQYMBB-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


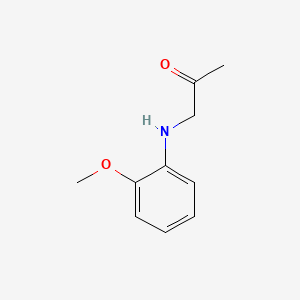
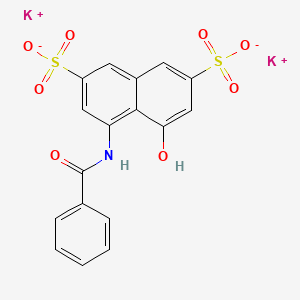
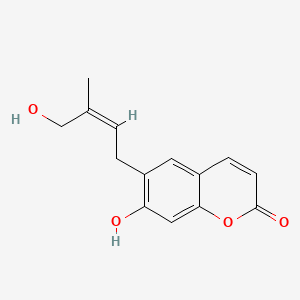
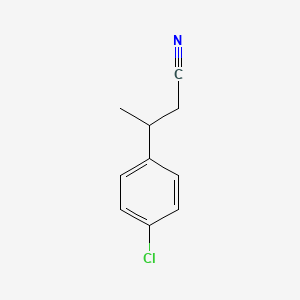
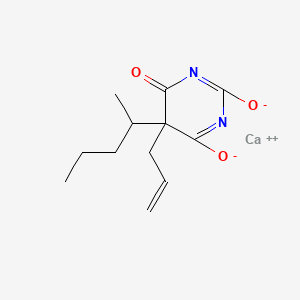

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)


